Ethyl2-(aminomethyl)-4-(difluoromethyl)pyrimidine-5-carboxylatehydrochloride
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Overview
Description
Ethyl2-(aminomethyl)-4-(difluoromethyl)pyrimidine-5-carboxylatehydrochloride is a chemical compound with a complex structure that includes a pyrimidine ring substituted with aminomethyl and difluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl2-(aminomethyl)-4-(difluoromethyl)pyrimidine-5-carboxylatehydrochloride typically involves multi-step organic reactions. The starting materials often include pyrimidine derivatives, which undergo a series of reactions such as alkylation, amination, and esterification to introduce the desired functional groups. The reaction conditions may vary, but common reagents include alkyl halides, amines, and esterifying agents. The final step usually involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity. The purification steps often include crystallization, filtration, and drying to obtain the final product in its hydrochloride form.
Chemical Reactions Analysis
Types of Reactions
Ethyl2-(aminomethyl)-4-(difluoromethyl)pyrimidine-5-carboxylatehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines
Scientific Research Applications
Ethyl2-(aminomethyl)-4-(difluoromethyl)pyrimidine-5-carboxylatehydrochloride has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.
Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl2-(aminomethyl)-4-(difluoromethyl)pyrimidine-5-carboxylatehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl and difluoromethyl groups play a crucial role in binding to these targets, modulating their activity. The compound may inhibit or activate certain pathways, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(aminomethyl)pyrimidine-5-carboxylate hydrochloride
- Ethyl 2-(aminomethyl)pyrimidine-5-carboxylate hydrochloride
- Ethyl 4-(aminomethyl)-2-(difluoromethyl)pyrimidine-5-carboxylate hydrochloride
Uniqueness
Ethyl2-(aminomethyl)-4-(difluoromethyl)pyrimidine-5-carboxylatehydrochloride is unique due to the presence of both aminomethyl and difluoromethyl groups on the pyrimidine ring. This combination of functional groups imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications.
Properties
IUPAC Name |
ethyl 2-(aminomethyl)-4-(difluoromethyl)pyrimidine-5-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2N3O2.ClH/c1-2-16-9(15)5-4-13-6(3-12)14-7(5)8(10)11;/h4,8H,2-3,12H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXWKBQASJPYWGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1C(F)F)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClF2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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